(4S)-4-[(3-fluorophenyl)methyl]-L-Proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline is a chiral amino acid derivative that features a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline typically involves the following steps:
Starting Material: The synthesis begins with L-Proline.
Fluorination: Introduction of the fluorine atom to the aromatic ring is achieved through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Coupling Reaction: The fluorinated aromatic ring is then coupled with the proline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the proline ring.
Reduction: Reduction reactions can be performed on the fluorinated aromatic ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Used in high-performance polymers.
4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: A dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its binding affinity to human estrogen alpha receptor.
Uniqueness: (4S)-4-[(3-fluorophenyl)methyl]-L-Proline is unique due to its chiral nature and the presence of a fluorinated aromatic ring, which enhances its chemical stability and biological activity compared to similar compounds.
Properties
CAS No. |
688007-58-1 |
---|---|
Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11-/m0/s1 |
InChI Key |
RGFRGRZSMVXTLF-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.